

Spectroscopic Analysis of Ethyl 3-bromo-1H-indole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: ethyl 3-bromo-1H-indole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H NMR and ^{13}C NMR spectral data for **ethyl 3-bromo-1H-indole-2-carboxylate**. Due to the limited availability of a complete, experimentally verified, and assigned NMR dataset for this specific compound in the public domain, this guide presents predicted spectral data based on established principles and data from structurally similar indole derivatives. It also includes a comprehensive experimental protocol for the acquisition of such NMR data.

Molecular Structure

Ethyl 3-bromo-1H-indole-2-carboxylate is a halogenated derivative of the indole scaffold, a core structure in many biologically active compounds. The presence of the bromine atom at the 3-position and the ethyl carboxylate group at the 2-position significantly influences the electron distribution within the indole ring, which is reflected in its NMR spectra.

Caption: Molecular structure of **ethyl 3-bromo-1H-indole-2-carboxylate**.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **ethyl 3-bromo-1H-indole-2-carboxylate** is expected to exhibit distinct signals for the aromatic protons of the indole ring, the ethyl group of the ester,

and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ethyl carboxylate group.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	11.0 - 12.0	br s	-
H-4	7.6 - 7.8	d	7.5 - 8.5
H-5	7.2 - 7.4	t	7.0 - 8.0
H-6	7.2 - 7.4	t	7.0 - 8.0
H-7	7.5 - 7.7	d	7.5 - 8.5
-OCH ₂ CH ₃	4.3 - 4.5	q	7.0 - 7.5
-OCH ₂ CH ₃	1.3 - 1.5	t	7.0 - 7.5

Disclaimer: The ¹H NMR data presented is predicted based on analogous structures and has not been experimentally verified from a published, assigned spectrum for this specific molecule.

Predicted ¹³C NMR Spectral Data

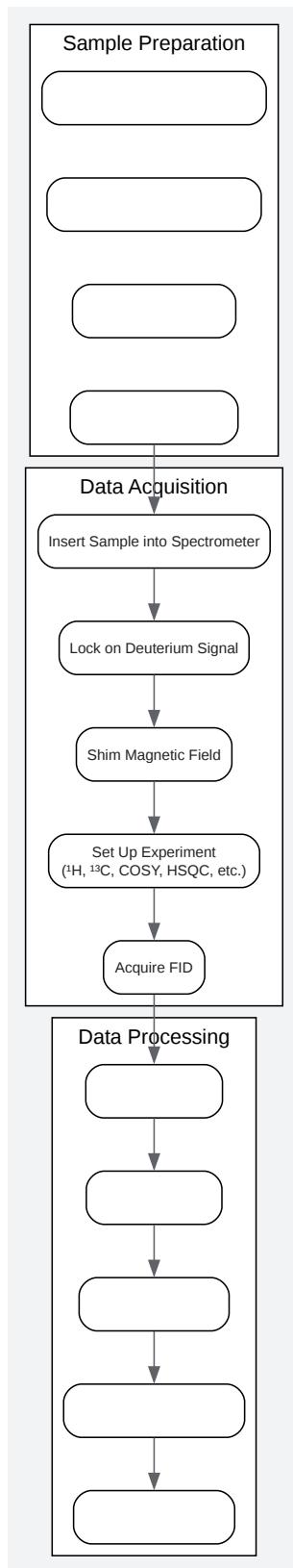
The ¹³C NMR spectrum will show signals for the carbon atoms of the indole core and the ethyl carboxylate substituent. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon appearing significantly downfield.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	135 - 140
C-3	100 - 105
C-3a	128 - 132
C-4	120 - 124
C-5	122 - 126
C-6	124 - 128
C-7	112 - 116
C-7a	136 - 140
C=O	160 - 165
-OCH ₂ CH ₃	60 - 65
-OCH ₂ CH ₃	14 - 16

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Experimental Protocols

A generalized workflow for acquiring high-quality NMR spectra for compounds like **ethyl 3-bromo-1H-indole-2-carboxylate** is outlined below.



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Caption: A generalized experimental workflow for NMR spectroscopy.

Detailed Methodologies

1. Sample Preparation:

- Sample Purity: Ensure the sample of **ethyl 3-bromo-1H-indole-2-carboxylate** is of high purity to avoid signals from impurities.
- Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices for indole derivatives.
- Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., ' zg30').
 - Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.
 - Number of Scans: 8-16 scans for a sample with sufficient concentration.
- Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the spectrum using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative ratios of the different types of protons.

3. ^{13}C NMR Spectroscopy:

- Instrument: The same spectrometer as for ^1H NMR can be used.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Processing:
 - Apply a Fourier transform to the FID.
 - Perform phase and baseline corrections.
 - Calibrate the spectrum using the solvent signal (e.g., CDCl_3 at 77.16 ppm) or TMS at 0.00 ppm.

This guide provides a foundational understanding of the expected NMR spectral characteristics of **ethyl 3-bromo-1H-indole-2-carboxylate** and the methodology for their experimental determination. For definitive structural elucidation, two-dimensional NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

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